

WAY-648936 CAS number 796888-73-8

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Compound of Interest

Compound Name: WAY-648936

Cat. No.: B15553241

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An In-Depth Technical Guide to **WAY-648936** (CAS 796888-73-8): A Cyclin-Dependent Kinase Inhibitor

Introduction

WAY-648936 is a bioactive small molecule identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.^[1] With the CAS number 796888-73-8, this compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules. Its chemical formula is $C_{17}H_{21}N_3O_4$, and it has a molecular weight of 331.4 g/mol. The inhibition of CDKs is a critical therapeutic strategy in oncology, as these enzymes are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive technical overview of **WAY-648936**, including its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of its chemical and pharmacological properties.

Chemical Properties

Property	Value
CAS Number	796888-73-8
Molecular Formula	$C_{17}H_{21}N_3O_4$
Molecular Weight	331.4 g/mol
Canonical SMILES	Not available in search results
Purity	Typically $\geq 98\%$

Mechanism of Action and Signaling Pathway

WAY-648936 functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK4. These kinases, in complex with their cyclin partners, play crucial roles at different stages of the cell cycle.

- CDK4/Cyclin D: Active during the G1 phase, this complex phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the G1 to S phase transition.
- CDK2/Cyclin E: Also active in the late G1 phase, this complex further phosphorylates Rb, reinforcing the commitment to S phase entry.
- CDK2/Cyclin A: This complex is essential for the initiation and progression of DNA synthesis during the S phase.
- CDK1/Cyclin B: Known as the M-phase promoting factor (MPF), this complex drives the cell into mitosis and is critical for the G2 to M phase transition.

By inhibiting CDK1, CDK2, and CDK4, **WAY-648936** effectively blocks cell cycle progression at the G1/S and G2/M checkpoints. This can lead to cell cycle arrest and, subsequently, apoptosis in cancer cells that have a high dependency on these kinases for their proliferation.

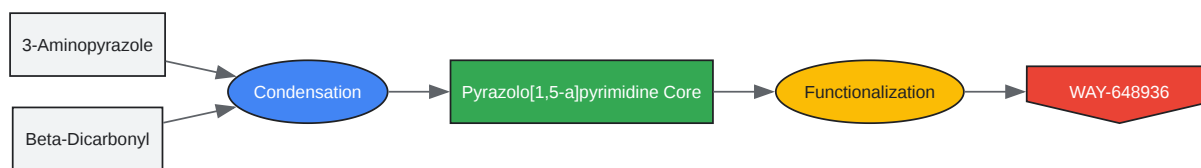
Cell Cycle Regulation Signaling Pathway

WAY-648936 Inhibition of Cell Cycle Progression.

Synthesis

WAY-648936 belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. The synthesis of this core structure generally involves the condensation of a 3-aminopyrazole derivative with a β -dicarbonyl compound or its equivalent. Various synthetic strategies, including multi-component reactions and microwave-assisted synthesis, have been developed to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives. The specific synthetic route for **WAY-648936** is not detailed in the provided search results, but a general approach can be inferred from the synthesis of related compounds.

General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines



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Generalized synthetic workflow for **WAY-648936**.

Experimental Protocols

The evaluation of CDK inhibitors like **WAY-648936** typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Purified recombinant CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1 enzymes.
- Substrate peptide (e.g., a derivative of Histone H1 for CDK1/2 or Rb protein for CDK4).
- **WAY-648936** (dissolved in DMSO).
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

- Prepare serial dilutions of **WAY-648936** in kinase assay buffer.
- In a 384-well plate, add the kinase, substrate, and **WAY-648936** (or DMSO for control).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves converting ADP to ATP and then measuring the ATP level via a luciferase-based reaction.
- Calculate the percent inhibition for each concentration of **WAY-648936** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

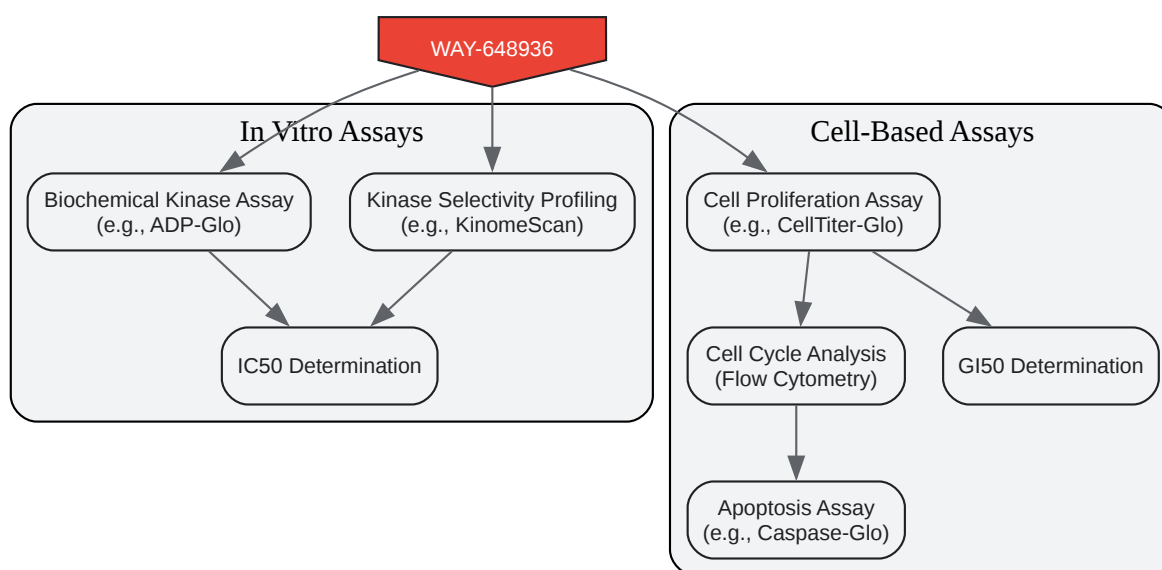
- Cancer cell line known to be dependent on CDK1, 2, or 4 for proliferation (e.g., MCF-7 breast cancer cells).
- Cell culture medium and supplements.
- **WAY-648936**.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Procedure:

- Seed the cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of **WAY-648936** for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well.

- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the GI_{50} (50% growth inhibition) value.

Experimental Workflow for Kinase Inhibitor Profiling



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Workflow for evaluating the activity of **WAY-648936**.

Quantitative Data

While specific quantitative data for **WAY-648936** is not readily available in the public domain, the following table presents typical IC_{50} values for selective CDK inhibitors against their target kinases, which can serve as a reference for the expected potency of **WAY-648936**.

CDK Inhibitor	CDK1/Cyclin B (IC ₅₀ , nM)	CDK2/Cyclin E (IC ₅₀ , nM)	CDK4/Cyclin D1 (IC ₅₀ , nM)	CDK6/Cyclin D3 (IC ₅₀ , nM)
Palbociclib	>10,000	>10,000	11	16
Ribociclib	>10,000	>10,000	10	39
Abemaciclib	65	49	2	10
Dinaciclib	3	1	>1000	>1000

Data compiled from various sources on CDK inhibitors.

Conclusion

WAY-648936 is a pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK1, CDK2, and CDK4. Its mechanism of action involves the direct inhibition of these key cell cycle kinases, leading to cell cycle arrest and potential therapeutic benefit in the treatment of cancers characterized by aberrant cell cycle regulation. The comprehensive evaluation of this compound would require a suite of in vitro and cell-based assays to fully characterize its potency, selectivity, and cellular effects. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of **WAY-648936** and other CDK inhibitors.

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References

- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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